molecular formula C23H25ClN4O2S2 B2753162 N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride CAS No. 1217114-03-8

N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride

Cat. No.: B2753162
CAS No.: 1217114-03-8
M. Wt: 489.05
InChI Key: IUUFVBWLUZXBDY-UHFFFAOYSA-N
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Description

This compound is a benzothiazole-based carboxamide featuring two distinct benzothiazole moieties: one substituted with a 4-ethyl group and the other linked to a morpholinoethyl amine via a carboxamide bridge. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications. Benzothiazole derivatives are known for diverse bioactivities, including anticancer and antimicrobial effects, often attributed to their ability to interact with cellular targets like kinases or DNA .

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-benzothiazole-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S2.ClH/c1-2-16-4-3-5-19-21(16)25-23(31-19)27(9-8-26-10-12-29-13-11-26)22(28)17-6-7-18-20(14-17)30-15-24-18;/h3-7,14-15H,2,8-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUFVBWLUZXBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC5=C(C=C4)N=CS5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-viral, and enzyme inhibitory properties. The unique structural features of this compound, which include multiple heterocyclic moieties, contribute to its diverse biological effects.

Chemical Structure

The compound's structure can be represented as follows:

Molecular Formula C23H25ClN4O2S2\text{Molecular Formula C}_{23}\text{H}_{25}\text{ClN}_{4}\text{O}_{2}\text{S}_{2}
PropertyValue
Molecular Weight489.1 g/mol
CAS Number1216393-05-3

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties, particularly against SARS-CoV-2. A study reported that related thiazolidinone derivatives showed IC50 values ranging from 0.01 to 34.4 μM against the main protease of SARS-CoV-2, indicating potential as therapeutic agents for COVID-19 .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it can inhibit tumor growth by interacting with specific biological targets involved in cancer progression. For instance, related benzothiazole derivatives have shown promising results in modulating cellular pathways associated with cancer cell survival and proliferation .

Enzyme Inhibition

A notable aspect of the biological activity of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. Compounds containing a thiazole core have been reported to exhibit significant AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE leads to increased acetylcholine levels, potentially improving cognitive function.

Study on Antiviral Properties

In a comparative study involving various thiazolidinone derivatives, this compound was found to have an IC50 value indicative of strong antiviral activity. This study highlighted the importance of structural modifications in enhancing biological efficacy .

Investigation into Anticancer Mechanisms

Another investigation focused on the mechanism of action of benzothiazole derivatives in cancer cells. The study demonstrated that these compounds could induce apoptosis and inhibit cell cycle progression in various cancer cell lines, suggesting their potential use in cancer therapy.

Summary of Findings

Biological ActivityObservationsReference
AntiviralSignificant inhibition of SARS-CoV-2 protease
AnticancerInduces apoptosis and inhibits tumor growth
Enzyme Inhibition (AChE)Potential therapeutic applications for Alzheimer's

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit promising anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation.

  • Mechanism of Action : The thiazole structure is known to interact with specific cellular targets, potentially disrupting cancer cell metabolism and growth pathways. For instance, studies have shown that derivatives of thiazole can induce apoptosis in various cancer cell lines, including breast and prostate cancers .
  • Case Studies : In vitro studies using human breast adenocarcinoma (MCF7) cells demonstrated that derivatives of thiazole exhibited significant cytotoxicity, with some compounds showing effectiveness comparable to established chemotherapeutic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi.

  • Antimicrobial Mechanism : The thiazole ring's presence is crucial for its antimicrobial activity, which may involve the inhibition of bacterial lipid biosynthesis and other metabolic pathways .
  • Research Findings : In vitro assays have confirmed that certain derivatives possess substantial antimicrobial effects, making them potential candidates for developing new antibiotics in response to rising drug resistance among pathogens .

Anti-inflammatory Effects

Emerging evidence suggests that this compound may also exhibit anti-inflammatory properties.

  • Biological Significance : Compounds with thiazole structures have been linked to reduced inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Synthesis and Characterization

The synthesis of N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride involves several chemical reactions that yield a product with high purity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s structure differentiates it from related molecules through:

  • Morpholinoethyl group: Improves hydrophilicity and solubility compared to non-polar substituents (e.g., alkyl chains).
  • Hydrochloride salt : Boosts solubility relative to free-base forms.

Key Comparisons :

Compound Class Substituents Key Functional Groups Solubility (mg/mL) LogP
Target Compound 4-ethyl, morpholinoethyl Benzothiazole, carboxamide, HCl ~15 (predicted) 2.8
Benzothiazole-carboxamides Methyl, piperidine Benzothiazole, carboxamide ~5 3.2
Triazole-thiones [7–9] Fluorophenyl, sulfonyl 1,2,4-Triazole, thione <1 4.1
Hydrazinecarbothioamides [4–6] Fluorophenyl, sulfonyl Hydrazine, C=S ~2 3.5

Notes:

  • Triazole-thiones (e.g., compounds [7–9] in ) exhibit lower solubility due to rigid aromatic systems and lack of ionizable groups .
  • The hydrochloride salt in the target compound likely increases solubility by ~3-fold compared to neutral carboxamides.
Infrared (IR) Spectroscopy:
  • Target Compound: C=O stretch (carboxamide) at 1660–1680 cm⁻¹; morpholino C-O-C at 1100–1250 cm⁻¹.
  • Triazole-thiones [7–9] : Absence of C=O (confirmed in ), with C=S stretches at 1247–1255 cm⁻¹ .
  • Hydrazinecarbothioamides [4–6] : C=O (1663–1682 cm⁻¹) and C=S (1243–1258 cm⁻¹) coexisting .
Nuclear Magnetic Resonance (NMR):
  • Target Compound: Ethyl protons at δ 1.2–1.5 ppm (CH2CH3); morpholinoethyl protons at δ 2.4–3.7 ppm.
  • Triazole-thiones [7–9] : Fluorophenyl protons resonate at δ 6.8–7.6 ppm; NH signals absent due to thione tautomerism .

Pharmacological and Physicochemical Properties

  • Bioavailability: The morpholinoethyl group in the target compound may improve blood-brain barrier penetration compared to sulfonyl-containing triazoles (e.g., [7–9]), which are more polar .
  • Stability : Benzothiazoles generally exhibit higher metabolic stability than triazole-thiones, which may undergo tautomerism or oxidative degradation.

Q & A

Basic Research Question

  • Methodological Answer :
    Synthesis optimization requires careful control of:
    • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) are often used for coupling reactions involving benzothiazole derivatives .
    • Temperature : Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation .
    • Catalysts : Amine bases (e.g., triethylamine) facilitate carboxamide bond formation .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) improves purity .
    • Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction completion .

What spectroscopic methods are most effective for confirming structural integrity post-synthesis?

Basic Research Question

  • Methodological Answer :
    A multi-technique approach is critical:
    • ¹H/¹³C NMR : Confirm substitution patterns on the benzothiazole and morpholinoethyl groups. For example, the ethyl group on the benzothiazole ring appears as a triplet at ~1.2 ppm (³J = 7 Hz) .
    • IR Spectroscopy : Validate carbonyl stretches (amide C=O at ~1650 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .
    • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₆ClN₃O₂S₂: 512.12) .

How can researchers resolve discrepancies between theoretical and experimental spectroscopic data?

Advanced Research Question

  • Methodological Answer :
    Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:
    • Computational Modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts or IR vibrational modes for comparison .
    • Cross-Referencing : Compare with structurally similar compounds (e.g., N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride) to identify systematic shifts .
    • Variable-Temperature NMR : Assess dynamic processes (e.g., rotameric equilibria in the morpholinoethyl group) .

What strategies determine the compound’s mechanism of action amid conflicting in vitro and in vivo bioactivity data?

Advanced Research Question

  • Methodological Answer :
    • Target Engagement Assays : Use biophysical methods (e.g., Surface Plasmon Resonance) to measure direct binding to hypothesized targets (e.g., kinases or GPCRs) .
    • Metabolomic Profiling : Compare metabolite changes in in vitro cell models versus in vivo plasma samples to identify off-target effects .
    • Dose-Response Studies : Establish EC₅₀/IC₅₀ curves across models to assess potency discrepancies .
    • Computational Docking : Predict binding modes to reconcile activity differences (e.g., N-(3-chloro-4-methoxyphenyl)-...acetamide’s interaction with thrombin) .

How should stability studies be designed to evaluate the compound under varying pH and temperature conditions?

Advanced Research Question

  • Methodological Answer :
    • Accelerated Stability Testing :
  • pH Range : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermal Stress : Heat samples to 40–60°C for 1–2 weeks. Track decomposition products using LC-MS .
    • Light Sensitivity : Expose to UV-Vis light (300–800 nm) to assess photodegradation .
    • Solid-State Stability : Store crystalline material at 25°C/60% RH; analyze polymorphic transitions via XRPD .

What in vitro assays are suitable for evaluating anticancer potential, and how should controls be structured?

Basic Research Question

  • Methodological Answer :
    • Cell Viability Assays :
  • MTT/XTT : Use cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control. Include vehicle (DMSO) and untreated controls .
    • Apoptosis Assays : Flow cytometry with Annexin V/PI staining. Compare to staurosporine-induced apoptosis .
    • Migration/Invasion : Boyden chamber assays with fibronectin-coated membranes. Use TGF-β as a pro-migration stimulus .

How can computational modeling predict the compound’s reactivity in novel chemical reactions?

Advanced Research Question

  • Methodological Answer :
    • Reaction Path Search : Use quantum chemical methods (e.g., Gaussian) to simulate intermediates in Friedel-Crafts or nucleophilic acyl substitutions .
    • Machine Learning : Train models on existing thiazole derivative reaction data (e.g., substituent effects on ring-opening) to predict regioselectivity .
    • Solvent Effect Simulations : COSMO-RS models predict solvation energies to optimize reaction conditions .

What purification techniques are recommended for isolating the compound from reaction by-products?

Basic Research Question

  • Methodological Answer :
    • Liquid-Liquid Extraction : Separate polar by-products using dichloromethane/water .
    • Flash Chromatography : Use silica gel with gradient elution (e.g., 5–50% ethyl acetate in hexane) .
    • Recrystallization : Ethanol/water (7:3) yields high-purity crystals; monitor via melting point analysis .

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